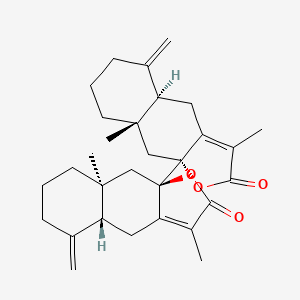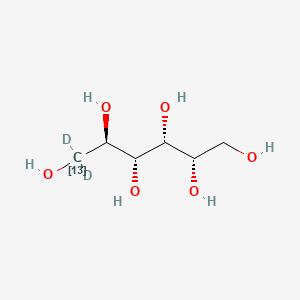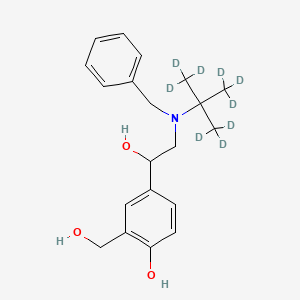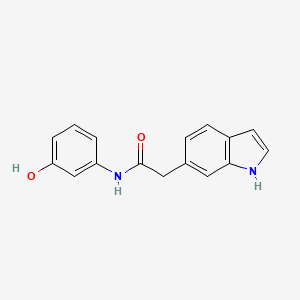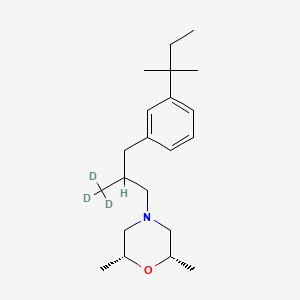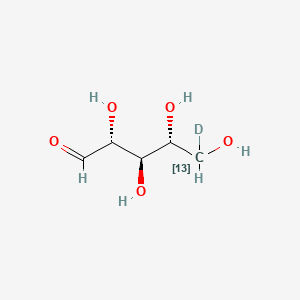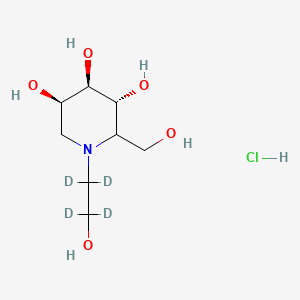
Miglitol-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Miglitol-d4 (hydrochloride) is a deuterated form of miglitol, an oral alpha-glucosidase inhibitor used to manage non-insulin-dependent diabetes mellitus (type 2 diabetes). This compound delays the digestion of carbohydrates, resulting in a smaller rise in blood glucose concentration following meals . The deuterated form, Miglitol-d4, is used in scientific research to study the pharmacokinetics and metabolic pathways of miglitol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Miglitol-d4 involves the incorporation of deuterium atoms into the miglitol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve the use of catalysts and specific temperature and pressure conditions to ensure the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of Miglitol-d4 follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with optimized reaction conditions to maximize yield and purity. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its quality and consistency .
Analyse Chemischer Reaktionen
Types of Reactions: Miglitol-d4 undergoes various chemical reactions, including:
Oxidation: Miglitol-d4 can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in Miglitol-d4.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may result in the formation of alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Miglitol-d4 is widely used in scientific research for various applications, including:
Pharmacokinetics Studies: The deuterated form allows for the tracking of the compound in biological systems, providing insights into its absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: Researchers use Miglitol-d4 to study the metabolic pathways and identify potential metabolites.
Drug Development: Miglitol-d4 is used in the development of new drugs and formulations, providing valuable data on the behavior of the compound in vivo.
Biological Studies: The compound is used to investigate the effects of alpha-glucosidase inhibition on various biological processes, including glucose metabolism and insulin sensitivity.
Wirkmechanismus
Miglitol-d4 exerts its effects by inhibiting the enzyme alpha-glucosidase, which is responsible for the breakdown of complex carbohydrates into glucose. By inhibiting this enzyme, Miglitol-d4 reduces the rate of carbohydrate digestion and glucose absorption, leading to a smaller rise in blood glucose levels after meals. This mechanism helps in managing postprandial hyperglycemia in patients with type 2 diabetes .
Vergleich Mit ähnlichen Verbindungen
Miglitol: The non-deuterated form of Miglitol-d4, used for the same therapeutic purposes.
Acarbose: Another alpha-glucosidase inhibitor used to manage type 2 diabetes.
Voglibose: A similar compound with a slightly different structure and mechanism of action.
Uniqueness of Miglitol-d4: Miglitol-d4 is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms make the compound more stable and allow for precise tracking in pharmacokinetic and metabolic studies. This makes Miglitol-d4 a valuable tool for researchers studying the behavior and effects of alpha-glucosidase inhibitors .
Eigenschaften
Molekularformel |
C8H18ClNO5 |
|---|---|
Molekulargewicht |
247.71 g/mol |
IUPAC-Name |
(3R,4R,5R)-2-(hydroxymethyl)-1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)piperidine-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C8H17NO5.ClH/c10-2-1-9-3-6(12)8(14)7(13)5(9)4-11;/h5-8,10-14H,1-4H2;1H/t5?,6-,7-,8-;/m1./s1/i1D2,2D2; |
InChI-Schlüssel |
QHWGCVIAMMMOPR-XHCYIJGHSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])O)N1C[C@H]([C@H]([C@@H](C1CO)O)O)O.Cl |
Kanonische SMILES |
C1C(C(C(C(N1CCO)CO)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


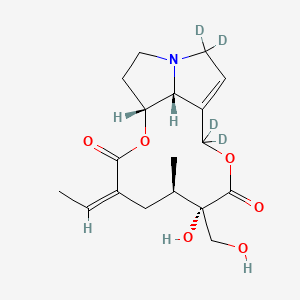

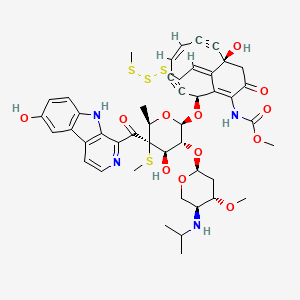
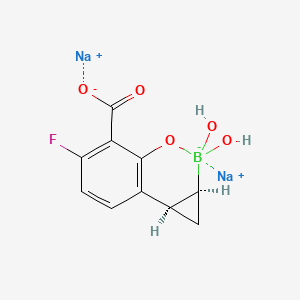
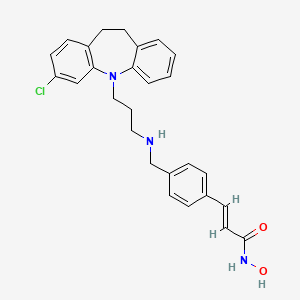
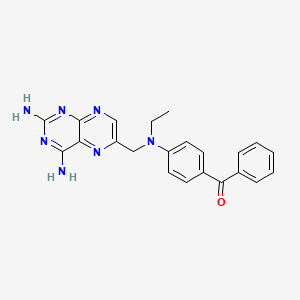
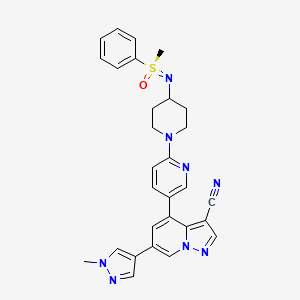
![N-[[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]hydroxyphosphinyl]-D-alanine 1-Methylethyl Ester-d7](/img/structure/B12411919.png)
